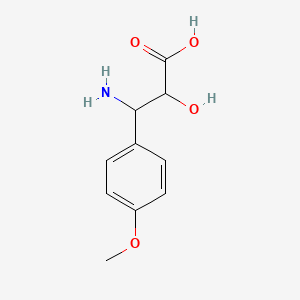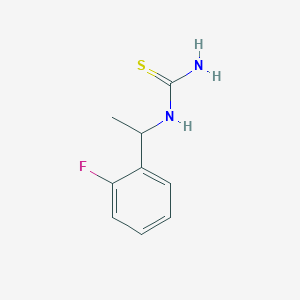
Picosulfate-d13 Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .
Análisis De Reacciones Químicas
Types of Reactions
Picosulfate-d13 Sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is hydrolyzed by colonic bacterial enzymes to form its active metabolite .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic conditions and the presence of water.
Oxidation: Can be carried out using oxidizing agents like potassium dichromate.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products
The primary product formed from the hydrolysis of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite responsible for its laxative effects .
Aplicaciones Científicas De Investigación
Picosulfate-d13 Sodium is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Analysis: Acts as a standard for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging and diagnosis, particularly in newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Picosulfate: The non-labeled version used for similar medical applications.
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Uniqueness
Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.
Propiedades
Fórmula molecular |
C18H13NNa2O8S2 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |
Clave InChI |
GOZDTZWAMGHLDY-BRPSIPCNSA-L |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
SMILES canónico |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


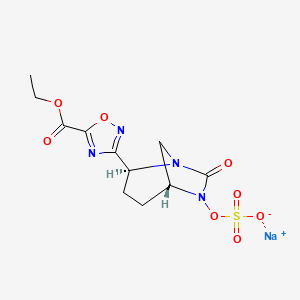

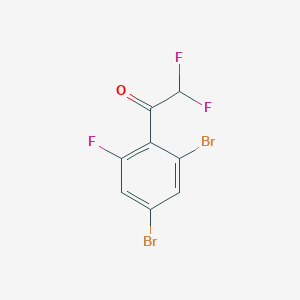
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)




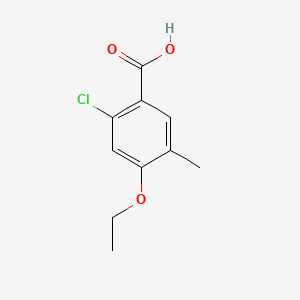
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)

